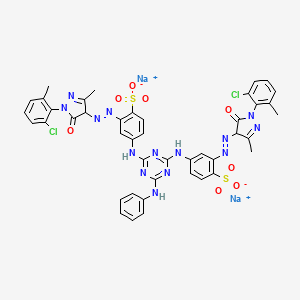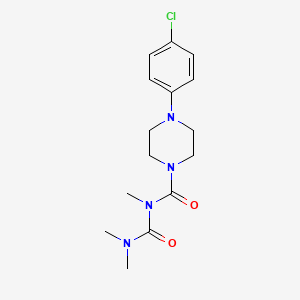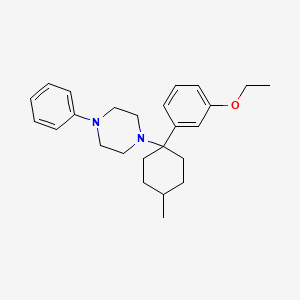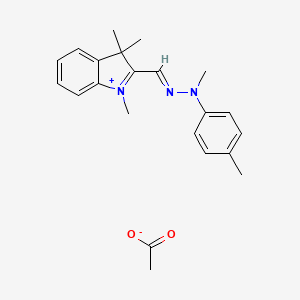
3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 281-431-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its unique properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of EINECS 281-431-3 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions. For instance, the compound can be synthesized through a series of steps involving deprotonation, silylation, and coupling reactions . The reaction conditions typically involve the use of non-nucleophilic bases, coupling agents, and specific additives to achieve the desired product.
Industrial Production Methods: Industrial production of EINECS 281-431-3 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as crystallization and interface engineering to enhance the quality of the final product .
化学反应分析
Types of Reactions: EINECS 281-431-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its lower oxidation state.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds.
科学研究应用
EINECS 281-431-3 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various complex molecules.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
作用机制
The mechanism of action of EINECS 281-431-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit specific biochemical pathways, resulting in the desired biological or chemical outcome .
相似化合物的比较
EINECS 203-770-8 (Amyl Nitrite): Known for its use as a vasodilator and in the treatment of certain medical conditions.
EINECS 234-985-5 (Bismuth Tetroxide): Utilized in various industrial applications, including as a pigment and in the production of ceramics.
EINECS 239-934-0 (Mercurous Oxide): Employed in the manufacture of batteries and as a reagent in chemical synthesis.
Uniqueness: EINECS 281-431-3 stands out due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its versatility and effectiveness in various scientific and industrial processes highlight its uniqueness compared to similar compounds.
属性
CAS 编号 |
83949-71-7 |
|---|---|
分子式 |
C20H24N3.C2H3O2 C22H27N3O2 |
分子量 |
365.5 g/mol |
IUPAC 名称 |
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;acetate |
InChI |
InChI=1S/C20H24N3.C2H4O2/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-2(3)4/h6-14H,1-5H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
SAHUHQOIHAFYOP-UHFFFAOYSA-M |
手性 SMILES |
CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.CC(=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


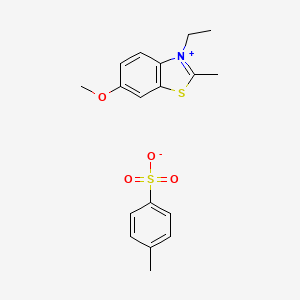

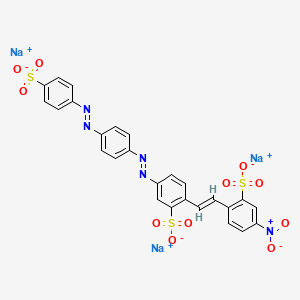
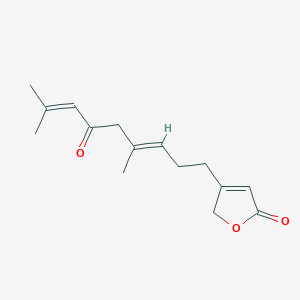
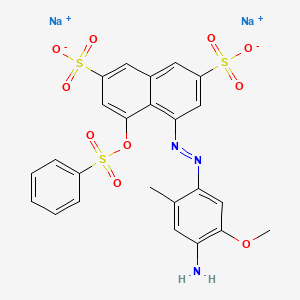

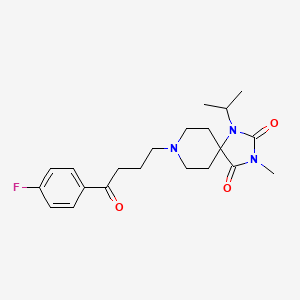
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

